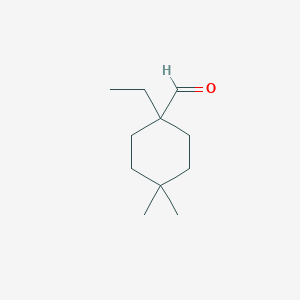
1-Ethyl-4,4-dimethylcyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4,4-dimethylcyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes It features a cyclohexane ring substituted with an ethyl group and two methyl groups at the 4-position, and an aldehyde functional group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4,4-dimethylcyclohexane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions. For example, Friedel-Crafts alkylation can be used to add the ethyl group, while methylation can be achieved using methyl iodide and a strong base.
Aldehyde Formation: The aldehyde group can be introduced through oxidation reactions. One common method is the oxidation of a primary alcohol using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-4,4-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and methyl groups can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), Nitrating agents (HNO₃/H₂SO₄)
Major Products Formed
Oxidation: 1-Ethyl-4,4-dimethylcyclohexane-1-carboxylic acid
Reduction: 1-Ethyl-4,4-dimethylcyclohexane-1-methanol
Substitution: Halogenated or nitrated derivatives of the original compound
Aplicaciones Científicas De Investigación
1-Ethyl-4,4-dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-ethyl-4,4-dimethylcyclohexane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. In biological systems, the compound may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparación Con Compuestos Similares
1-Ethyl-4,4-dimethylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
1,1-Dimethylcyclohexane: Lacks the ethyl and aldehyde groups, resulting in different chemical properties and reactivity.
4,4-Dimethylcyclohexane-1-carbaldehyde: Similar structure but lacks the ethyl group, leading to differences in steric effects and reactivity.
Cyclohexane-1-carbaldehyde: Lacks the methyl and ethyl groups, resulting in different physical and chemical properties.
Propiedades
Fórmula molecular |
C11H20O |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
1-ethyl-4,4-dimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O/c1-4-11(9-12)7-5-10(2,3)6-8-11/h9H,4-8H2,1-3H3 |
Clave InChI |
KLAPAYLNDGGRQX-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC(CC1)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13317384.png)
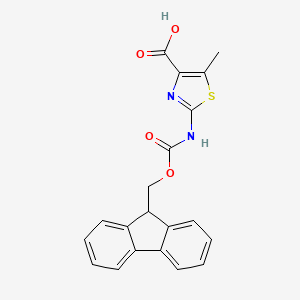
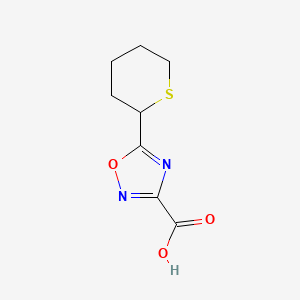

amine](/img/structure/B13317417.png)
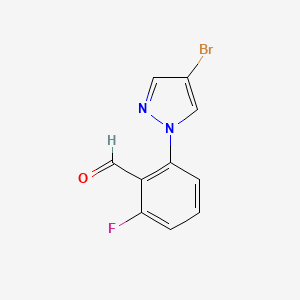
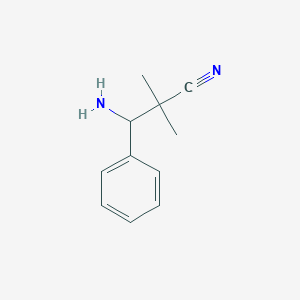


![(Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13317444.png)
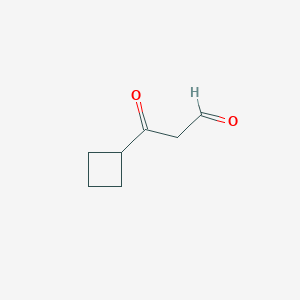
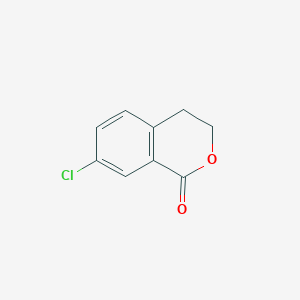
![3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13317453.png)
![2-(2-Methoxyacetyl)spiro[4.4]nonan-1-one](/img/structure/B13317457.png)
